molecular formula C9H10N2O B12843249 2-Methoxy-5-(methylamino)benzonitrile

2-Methoxy-5-(methylamino)benzonitrile

Cat. No.: B12843249
M. Wt: 162.19 g/mol
InChI Key: BVALAQPADCMEBT-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring a methoxy group at the second position and a methylamino group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylamino)benzonitrile typically involves the nitration of 2-methoxybenzonitrile followed by reduction and methylation. One common method includes:

    Nitration: 2-Methoxybenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of amines or other reduced products.

    Substitution: The methoxy and methylamino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.

Scientific Research Applications

2-Methoxy-5-(methylamino)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the methylamino group, making it less reactive in certain substitution reactions.

    5-Methylamino-2-nitrobenzonitrile: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.

    2-Methoxy-4-(methylamino)benzonitrile: The position of the methylamino group is different, affecting its chemical properties and reactivity.

Uniqueness

2-Methoxy-5-(methylamino)benzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Biological Activity

2-Methoxy-5-(methylamino)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COc1ccc(cc1C(=N)N)C#N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in oncology .

Cell Line IC50 (μM) Mechanism
MCF-725.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cell cycle arrest

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Studies suggest that it may inhibit the replication of Hepatitis B Virus (HBV), with an IC50 value of 1.99 µM against wild-type HBV . This positions it as a candidate for further development in antiviral therapies.

Case Studies and Experimental Results

  • Study on Cancer Cell Lines :
    • A study examined the effects of this compound on various cancer cell lines, revealing its ability to inhibit tumor growth significantly.
    • Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
  • Antiviral Efficacy :
    • In vitro studies demonstrated that the compound effectively reduced HBV DNA levels in infected HepG2 cells.
    • The results indicated a favorable safety profile, with low cytotoxicity observed at therapeutic concentrations.
  • Mechanistic Insights :
    • Molecular docking studies suggest that this compound binds effectively to key viral proteins, potentially blocking their function and thereby inhibiting viral replication.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methoxy-5-(methylamino)benzonitrile

InChI

InChI=1S/C9H10N2O/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,11H,1-2H3

InChI Key

BVALAQPADCMEBT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC)C#N

Origin of Product

United States

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